CB30865

概要

説明

準備方法

CB30865は、一連のピリジン含有化合物とともに、キナゾリン系構造コアを用いて合成されます . 反応条件は、通常、目的の生成物の形成を促進するために、有機溶媒と触媒を使用します .

化学反応解析

This compoundは、チミジル酸合成酵素とニコチンアミドホスホリボシルトランスフェラーゼの阻害など、いくつかのタイプの化学反応を起こします . これらの反応で使用される一般的な試薬には、有機溶媒と触媒が含まれます . これらの反応から生成される主な生成物は、さまざまな癌細胞株に対して高い効力を示す細胞毒性化合物です . この化合物の細胞毒性は、一連の代謝物の添加には影響を受けず、これは独自の作用機序を示しています .

科学研究への応用

This compoundは、化学、生物学、医学、産業の分野で特に多くの科学研究への応用があります。 化学では、チミジル酸合成酵素とニコチンアミドホスホリボシルトランスフェラーゼの阻害の研究のためのモデル化合物として使用されます . 生物学では、細胞毒性化合物が癌細胞株に与える影響を研究するために使用されます . 医学では、高い効力と独自の作用機序により、抗癌剤としての可能性を秘めています . 産業では、新しい抗癌剤やその他の治療薬の開発に使用されます .

化学反応の分析

CB30865 undergoes several types of chemical reactions, including inhibition of thymidylate synthase and nicotinamide phosphoribosyltransferase . Common reagents used in these reactions include organic solvents and catalysts . The major products formed from these reactions are cytotoxic compounds that exhibit high potency against various cancer cell lines . The compound’s cytotoxicity is not sensitive to the addition of a panel of metabolites, indicating a unique mechanism of action .

科学的研究の応用

Anticancer Potential

CB30865 has been identified as a potent inhibitor of thymidylate synthase, an enzyme critical for DNA synthesis. Its effectiveness in inhibiting cell growth has been demonstrated across various human and mouse cell lines.

Case Studies

- A study involving the NCI anticancer drug-discovery screen revealed that this compound displayed an activity pattern inconsistent with known anti-tumor agents, suggesting a novel mechanism of action .

- In experiments with resistant cell lines, this compound maintained its efficacy even in the presence of thymidine, contrasting with other compounds that lost effectiveness under similar conditions .

Research in Cellular Metabolism

Recent studies have explored the role of this compound in cellular metabolism, particularly its interaction with nicotinamide phosphoribosyltransferase (Nampt), a key enzyme in NAD+ biosynthesis.

Target Identification

- Chemical proteomics has established Nampt as a molecular target for this compound, indicating its potential role in manipulating cellular metabolism to enhance cytotoxicity against cancer cells .

Implications for Cancer Therapy

- By targeting Nampt, this compound may disrupt metabolic pathways essential for cancer cell survival, providing a dual mechanism of action: inhibiting DNA synthesis while also affecting metabolic processes .

Comparative Efficacy

To further illustrate the potential of this compound, the following table compares its efficacy against other similar compounds:

| Compound | IC50 (nM) | Mechanism of Action | Resistance Profile |

|---|---|---|---|

| This compound | 156 | Thymidylate synthase inhibitor | Maintains activity despite resistance |

| CB300179 | 508 | Thymidylate synthase inhibitor | Reduced potency with thymidine |

| CB300189 | 250 | Thymidylate synthase inhibitor | Reduced potency with thymidine |

作用機序

CB30865の作用機序は、NAD生合成経路に存在する酵素であるニコチンアミドホスホリボシルトランスフェラーゼの阻害を伴います . この阻害は、NADレベルの低下につながり、その結果、癌細胞のエネルギー代謝に影響を与えます . この化合物の細胞毒性は、癌細胞の生存に不可欠なニコチンアミドホスホリボシルトランスフェラーゼをサブナノモルレベルで阻害することに起因します . 関連する分子標的と経路には、NAD生合成経路と、その活性にNADを必要とする酵素が含まれます .

類似の化合物との比較

This compoundは、高い効力と独自の作用機序により、類似の化合物の中でユニークな存在です . 類似の化合物には、CB300179やCB300189などの、キナゾリン系チミジル酸合成酵素阻害剤があります . これらの化合物も細胞毒性を示しますが、this compoundははるかに強力であり、異なる作用機序を持っています . 主な違いは、ピリジン環の窒素の位置であり、化合物の細胞毒性と作用機序に影響を与えます .

類似化合物との比較

CB30865 is unique among similar compounds due to its high potency and unique mechanism of action . Similar compounds include other quinazoline-based thymidylate synthase inhibitors, such as CB300179 and CB300189 . These compounds also exhibit cytotoxicity, but this compound is significantly more potent and has a different mechanism of action . The major difference lies in the position of the nitrogen in the pyridine ring, which affects the compound’s cytotoxicity and mechanism of action .

生物活性

CB30865, a compound identified as a potent cytotoxic agent, primarily targets nicotinamide phosphoribosyltransferase (Nampt). This enzyme plays a critical role in the NAD+ biosynthesis pathway, which is essential for cellular metabolism and energy production. The inhibition of Nampt has been explored as a therapeutic strategy in cancer treatment due to the metabolic dependencies of cancer cells on NAD+.

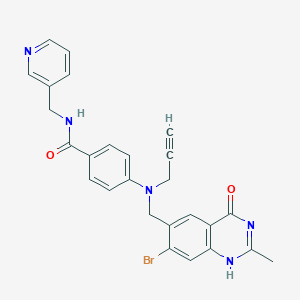

This compound is characterized by its unique molecular structure, which includes a 3-pyridylmethylamide substituent that is crucial for its activity. The compound's effectiveness is attributed to its ability to inhibit Nampt, leading to decreased NAD+ levels and subsequent induction of apoptosis in cancer cells.

Key Structural Features:

- A Region : 3-pyridylmethylamide substituent critical for activity.

- D Region : Small unsaturated groups enhance potency.

- E Region : Requires a quinazolin-4-one or 1,2,3-benzotriazin-4-one group for activity.

Biological Activity Data

The biological activity of this compound has been assessed through various assays and studies. Below is a summary of key findings:

Case Studies and Research Findings

- Fleischer et al. (2019) conducted a study using chemical proteomics to identify Nampt as the target of this compound. Their findings demonstrated that the compound effectively reduces cell viability in ovarian cancer cells through apoptosis induction.

- In Vivo Studies : Additional studies have shown that this compound does not result in significant weight loss in animal models, indicating a favorable safety profile compared to other NAMPT inhibitors like FK866, which have shown dose-limiting toxicities such as thrombocytopenia and gastrointestinal issues .

- Comparative Analysis : Research comparing this compound with other NAMPT inhibitors highlighted its superior potency and lower toxicity profile, making it a promising candidate for further clinical development .

特性

IUPAC Name |

4-[(7-bromo-2-methyl-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]-N-(pyridin-3-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22BrN5O2/c1-3-11-32(16-20-12-22-24(13-23(20)27)30-17(2)31-26(22)34)21-8-6-19(7-9-21)25(33)29-15-18-5-4-10-28-14-18/h1,4-10,12-14H,11,15-16H2,2H3,(H,29,33)(H,30,31,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHNBLWMBWXIKMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C(=C2)Br)CN(CC#C)C3=CC=C(C=C3)C(=O)NCC4=CN=CC=C4)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22BrN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432117 | |

| Record name | CB30865 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206275-15-2 | |

| Record name | CB30865 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。